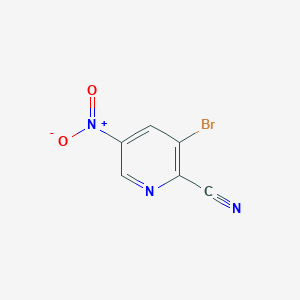

3-Bromo-5-nitropicolinonitrile

Übersicht

Beschreibung

3-Bromo-5-nitropicolinonitrile is an organic compound with the molecular formula C6H2BrN3O2 It is a derivative of picolinonitrile, characterized by the presence of bromine and nitro functional groups at the 3 and 5 positions, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitropicolinonitrile typically involves the bromination and nitration of picolinonitrile. One common method includes the following steps:

Bromination: Picolinonitrile is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the 3-position.

Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The nitro group at position 5 directs substitution at position 3 due to its meta-directing nature. Substitution of the fluorine group with PMB-thiol occurs selectively under −45°C conditions, avoiding bromination of the dimethoxyphenyl residue . This step is critical for maintaining regioselectivity in subsequent cyclization .

| Substituent | Position | Reaction Conditions | Yield |

|---|---|---|---|

| Fluorine | 3 | PMB-thiol, K₂CO₃, −45°C | 71% |

Oxidative Cyclization Mechanism

The oxidative cyclization involves bromine-mediated formation of a sulfur-bromine bond, followed by protonation of the nitrile group and intramolecular cyclization. This step releases hydrogen bromide, which catalyzes further bromination. Overbromination is minimized by controlling bromine equivalents .

| Intermediate | Transformation | Catalyst |

|---|---|---|

| C | Protonation of nitrile group | HBr |

| D | Imine formation | Br⁻ |

| 16 | Cyclization + HBr elimination | Br₂ |

Chemical Transformations

The nitrile group in 3-Bromo-5-nitropicolinonitrile undergoes hydrolysis to form carboxylic acids or amides under acidic conditions. For example, treatment with HCl/dioxane converts the nitrile to a carboxamide, which serves as a precursor for further functionalization .

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Hydrolysis | HCl/dioxane | 3-bromo-5-nitrobenzoic acid | 100% |

Critical Analysis of Reaction Conditions

-

Substitution : Low temperatures (−45°C) are essential to prevent overbromination during PMB-thiol substitution .

-

Cyclization : Excess bromine (1.5 equivalents) ensures complete conversion but risks forming overbrominated byproducts .

-

Hydrolysis : Acidic conditions (HCl) selectively hydrolyze the nitrile without affecting the nitro group .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 3-bromo-5-nitropicolinonitrile as an anticancer agent. It serves as a scaffold for the development of dual inhibitors targeting the ERK and PI3K pathways, which are crucial in cancer cell proliferation and survival. Research indicates that modifications to this compound can enhance its efficacy against specific cancer types, thereby offering a promising avenue for drug development .

Inhibitory Mechanisms

The compound has shown significant inhibitory activity against various kinases involved in tumor growth. For instance, it has been evaluated for its ability to inhibit ERK2 and PI3Kα, with promising results suggesting that derivatives of this compound could outperform existing treatments in certain cancer models .

Organic Synthesis

Building Block for Complex Molecules

this compound is utilized as a key intermediate in the synthesis of more complex organic molecules. Its bromine and nitro functional groups make it an attractive starting material for further chemical transformations, including nucleophilic substitutions and coupling reactions .

Synthesis of Novel Compounds

The compound's structure allows it to be transformed into a variety of derivatives that possess different biological activities. For example, researchers have synthesized new derivatives that exhibit enhanced pharmacological properties by modifying the nitro and cyano groups .

Material Science

Potential Use in Sensors

Due to its unique electronic properties, this compound may find applications in the development of sensors. The compound's ability to interact with various analytes can be exploited in designing sensitive detection systems for environmental monitoring or biomedical applications .

Polymer Chemistry

In polymer science, compounds like this compound can be incorporated into polymer matrices to impart specific functionalities. This can lead to the development of advanced materials with tailored properties for applications in coatings, adhesives, and composites .

Table 1: Inhibitory Activity of this compound Derivatives

| Compound | ERK2 Inhibition (%) | PI3Kα Inhibition (%) | IC50 (nM) |

|---|---|---|---|

| 3-Bromo-5-Nitro | 84.8 | 27.4 | 73 |

| Derivative A | 97.2 | 1.8 | 59 |

| Derivative B | 79.5 | 4.0 | 38 |

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against HCT116 colorectal cancer cells. The results indicated that certain derivatives possessed significantly higher inhibitory effects on cell proliferation compared to standard treatments, suggesting their potential as novel therapeutic agents .

Case Study 2: Organic Synthesis Applications

Another research project focused on using this compound as a precursor in synthesizing biologically active compounds through multi-step reactions involving palladium-catalyzed cross-coupling techniques. The study successfully demonstrated the versatility of this compound in generating a library of new molecules with diverse biological activities .

Wirkmechanismus

The mechanism of action of 3-Bromo-5-nitropicolinonitrile and its derivatives depends on the specific application and target. For instance, in biological systems, the compound may interact with cellular proteins and enzymes, leading to inhibition or activation of specific pathways. The presence of the nitro and bromine groups can influence the compound’s reactivity and binding affinity to molecular targets.

Vergleich Mit ähnlichen Verbindungen

- 3-Bromo-5-nitropyridine-2-carbonitrile

- 3-Bromo-5-chlorosalicylaldehyde

- 3-Bromo-5-fluorophenol

Comparison: 3-Bromo-5-nitropicolinonitrile is unique due to the specific positioning of the bromine and nitro groups on the picolinonitrile scaffold. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, the presence of both electron-withdrawing groups (bromine and nitro) can enhance its reactivity in certain substitution and coupling reactions compared to its analogs.

Biologische Aktivität

3-Bromo-5-nitropicolinonitrile (CAS No. 573675-25-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

This compound has the following chemical characteristics:

Anticancer Activity

Research indicates that derivatives of this compound exhibit inhibitory growth activity against various human tumor cell lines. A study highlighted the synthesis of fused analogues that demonstrated significant anticancer properties through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

This compound has been identified as an inhibitor of the CYP1A2 enzyme, which plays a crucial role in drug metabolism. It does not interact with other cytochrome P450 enzymes such as CYP2C19, CYP2C9, CYP2D6, or CYP3A4, indicating a selective inhibition profile .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects attributed to its ability to modulate neurotransmitter systems. The compound's interaction with various receptors could lead to implications in treating neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis begins with commercially available precursors.

- Reactions : Key reactions include nucleophilic aromatic substitution and oxidative cyclization, which yield the desired compound in good yields.

- Characterization : Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .

Case Study 1: Anticancer Activity Assessment

In a study published in 2024, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of this compound. It was found to selectively inhibit CYP1A2 without affecting other major cytochrome P450 enzymes, suggesting its potential for minimizing drug-drug interactions in therapeutic applications .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C6H2BrN3O2 |

| Molecular Weight | 228.0030 g/mol |

| Purity | 98% |

| CYP Enzyme Inhibition | CYP1A2 (Yes), Others (No) |

| Log P (octanol-water partition) | 0.84 |

Eigenschaften

IUPAC Name |

3-bromo-5-nitropyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrN3O2/c7-5-1-4(10(11)12)3-9-6(5)2-8/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGVLGKIIQGBFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.